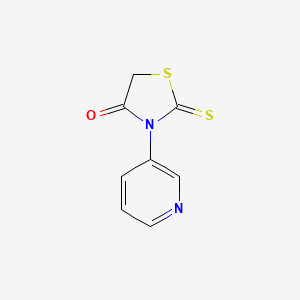
3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one" is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. Thiazolidinones typically contain a core 1,3-thiazolidin-4-one ring and are often modified at various positions to enhance their properties or to create derivatives with specific functions.
Synthesis Analysis
The synthesis of thiazolidin-4-ones can be achieved through the reaction of 3-(aminomethyl)pyridine with arenealdehydes and mercaptoacetic acid, as described in one of the studies . This process can be performed using conventional heating or ultrasound irradiation, leading to the formation of novel thiazolidin-4-ones in moderate to good yields. The compounds are then characterized using techniques such as NMR, GC-MS, and HRMS.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by the presence of a 1,3-thiazolidin-4-one ring. In the case of "3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one," the molecule would feature a pyridine ring attached to the thiazolidinone core, which could influence its electronic and steric properties. The infrared spectra of related sulfonamide derivatives have been studied, providing insights into the structural aspects of similar compounds .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions depending on their substituents. For instance, 3-amino derivatives of thiazolidinones can react with aldehydes to form Schiff bases or other substituted products . The reactivity of the sulfur atom in the thiazolidinone ring can also be exploited for further functionalization, as seen in the iodine-catalyzed regioselective sulfenylation of imidazo[1,2-a]pyridines using sulfonyl hydrazides as a thiol surrogate .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidin-4-ones are influenced by their molecular structure. The presence of different substituents can affect their solubility, melting points, and stability. The spin-crossover and crystallographic phase changes observed in iron(II) complexes of related ligands indicate that subtle changes in the ligand structure can significantly impact the physical properties of the complexes . Additionally, some thiazolidin-4-ones exhibit radical scavenger activity, which is an important chemical property for potential antioxidant applications .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research into 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives has shown that these compounds exhibit remarkable versatility in organic synthesis and catalysis. Their structural features, particularly the presence of sulfur and nitrogen, enable these compounds to act as ligands in coordination chemistry, thus playing a significant role in the development of chemosensors for metal ions detection and in the synthesis of metal complexes with diverse structural types, including macrocycles and helices. These activities are crucial for exploring new drug candidates and improving the selectivity and efficiency of catalytic processes (Horikoshi & Mochida, 2006; Al-Saidi & Khan, 2022).
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, the biological potential of 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one and its analogs is of significant interest. These compounds are part of a larger group of thiazolidinones known for their broad pharmacological importance, including activities against various diseases. Studies have highlighted their role in the synthesis of pharmaceuticals with anticancer, antibacterial, anti-inflammatory, and other therapeutic properties. The versatility of these compounds in drug development is attributed to their ability to form complex structures with diverse biological activities, underscoring their potential in designing next-generation drug candidates (Santos et al., 2018; Mech et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-pyridin-3-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-5-13-8(12)10(7)6-2-1-3-9-4-6/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXXJFQERZBGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388192 |
Source


|
| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
CAS RN |
99419-73-5 |
Source


|
| Record name | 3-(Pyridin-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)
![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)
![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)








